2-Cyclobutyl-6-phenylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-cyclobutyl-6-phenylpyridine |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-5-11-15(16-14)13-8-4-9-13/h1-3,5-7,10-11,13H,4,8-9H2 |
InChI Key |
YAYNWWMMFHBMKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis and Characterization
One plausible approach involves a cross-coupling reaction, such as a Suzuki coupling, between a 2-cyclobutyl-6-halopyridine and phenylboronic acid, or vice versa. mdpi.com Another potential route could involve the reaction of a pyridine (B92270) N-oxide with a Grignard reagent, which is a known method for introducing substituents at the 2-position of a pyridine ring. organic-chemistry.org
Table 1: Plausible Synthetic Routes for 2-Cyclobutyl-6-phenylpyridine
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| Suzuki Coupling | 2-Cyclobutyl-6-chloropyridine | Phenylboronic acid | Pd catalyst, base | This compound |
| Negishi Coupling | 2-Cyclobutyl-6-bromopyridine | Phenylzinc chloride | Pd or Ni catalyst | This compound |
| Stille Coupling | 2-Cyclobutyl-6-iodopyridine | Phenyltributyltin | Pd catalyst | This compound |
| Grignard Reaction | 2-Cyclobutylpyridine N-oxide | Phenylmagnesium bromide | - | This compound |
This table presents hypothetical synthetic strategies based on established chemical principles.
Characterization of the final product would rely on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for confirming the connectivity of the atoms, with characteristic signals for the pyridine, phenyl, and cyclobutyl protons and carbons. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, while infrared (IR) spectroscopy would identify the characteristic vibrational modes of the aromatic rings and the C-H bonds of the cyclobutyl group.
Chemical and Physical Properties
The chemical and physical properties of 2-Cyclobutyl-6-phenylpyridine are dictated by the interplay of its three constituent parts: the pyridine (B92270) ring, the phenyl group, and the cyclobutyl group.
The pyridine nitrogen atom, with its lone pair of electrons, is expected to be a site of Lewis basicity, allowing the molecule to act as a ligand for metal ions. The electronic properties of the pyridine ring are modulated by the two substituents. The phenyl group, through resonance, can influence the electron density of the pyridine ring. mdpi.com The cyclobutyl group, being an alkyl substituent, is generally considered to be weakly electron-donating through an inductive effect. vulcanchem.com
The steric bulk of the cyclobutyl and phenyl groups at the 2 and 6 positions will hinder the approach of reactants to the nitrogen atom and the adjacent ring carbons. This steric hindrance can have a significant impact on the molecule's reactivity and its coordination chemistry.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₁₅N | Sum of atoms in the structure |
| Molecular Weight | 209.29 g/mol | Calculated from the molecular formula |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar 2,6-disubstituted pyridines |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, acetone) | Nonpolar character of the phenyl and cyclobutyl groups |
| Basicity (pKa of conjugate acid) | Expected to be lower than pyridine | Steric hindrance from the 2,6-substituents may reduce the accessibility of the nitrogen lone pair |
This table contains predicted properties based on the analysis of the molecular structure and comparison with analogous compounds.
Applications in Organometallic Chemistry and Catalysis
The structure of 2-Cyclobutyl-6-phenylpyridine suggests its potential as a ligand in organometallic chemistry and catalysis. The pyridine (B92270) nitrogen can coordinate to a metal center, and the steric bulk of the flanking cyclobutyl and phenyl groups can create a specific coordination environment that may influence the outcome of a catalytic reaction.
For instance, complexes of 2,6-disubstituted pyridines with transition metals have been explored as catalysts for a variety of transformations, including polymerization and oxidation reactions. rsc.orgtandfonline.comacs.org The specific steric and electronic properties imparted by the cyclobutyl and phenyl groups could lead to catalysts with novel reactivity or selectivity.
Table 3: Potential Catalytic Applications of Metal Complexes of this compound
| Catalytic Reaction | Potential Metal Center | Role of the Ligand |
| Olefin Polymerization | Fe, Co, Ni | Control polymer chain growth and branching |
| Oxidation of Alcohols | Ru, Cu | Stabilize high-valent metal-oxo species |
| Cross-Coupling Reactions | Pd, Ni | Influence reductive elimination and prevent catalyst deactivation |
| C-H Activation | Rh, Ir | Direct the metal to a specific C-H bond |
This table outlines hypothetical applications based on the known catalytic activity of structurally related ligand-metal complexes.
Role in Materials Science
Substituted pyridines are also of interest in materials science. The ability of the pyridine (B92270) ring to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, makes it a valuable building block for the construction of supramolecular assemblies and functional materials.
The presence of the phenyl group in 2-Cyclobutyl-6-phenylpyridine provides a site for π-π stacking interactions, which could be exploited in the design of liquid crystals or organic light-emitting diodes (OLEDs). The cyclobutyl group, with its defined three-dimensional shape, could influence the packing of the molecules in the solid state, potentially leading to materials with interesting physical properties.
Table 4: Potential Roles of this compound in Materials Science
| Material Type | Potential Function of the Compound | Key Structural Feature |
| Liquid Crystals | Component of a mesogenic phase | Anisotropic shape due to the rigid phenyl and pyridine groups |
| Organic Light-Emitting Diodes (OLEDs) | Host material or ligand in an emissive complex | Aromatic character and potential for high triplet energy |
| Porous Organic Frameworks | Building block for a porous solid | Rigid structure and potential for self-assembly |
This table suggests possible applications in materials science based on the molecular structure and properties.
Conclusion
Direct Synthetic Routes for the Pyridine Core Construction
The de novo synthesis of the pyridine ring offers a direct pathway to complex substituted pyridines, including this compound. These methods involve the condensation of acyclic precursors to form the heterocyclic ring.
Hantzsch-Type Condensations and Variants for Substituted Pyridines
The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgtandfonline.com The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org For the synthesis of a 2,6-disubstituted pyridine, this method has been adapted in various ways. nih.gov While the traditional Hantzsch synthesis is well-established, modern variants focus on improving yields, simplifying reaction conditions, and expanding the substrate scope. wikipedia.orgtandfonline.com For instance, the use of microwave irradiation and greener solvents has been explored to make the process more efficient and environmentally friendly. wikipedia.org
A key challenge in applying the Hantzsch synthesis for asymmetrically substituted pyridines like this compound lies in controlling the regioselectivity of the substituent placement. This often requires a stepwise approach or the use of pre-functionalized precursors.
Multi-component Reactions Involving Cyclobutyl and Phenyl Precursors
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.govfrontiersin.org These reactions are atom-economical and can rapidly generate molecular complexity. nih.gov The synthesis of polysubstituted pyridines can be achieved through various MCRs. nih.govkemdikbud.go.id
For the specific synthesis of this compound, a hypothetical MCR could involve cyclobutyl- and phenyl-containing precursors. For example, a reaction could be designed using a cyclobutyl-functionalized β-ketoester, a phenyl-containing enamine, and an appropriate third component to complete the pyridine ring. The development of such a specific MCR would require careful selection of reactants and optimization of reaction conditions to ensure the desired connectivity.
Ring-Closing Strategies for Pyridine Formation
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including pyridines. acsgcipr.orgrsc.orgrsc.org This method involves the formation of a carbon-carbon double bond within a molecule, leading to cyclization. To form an aromatic pyridine ring, the initial RCM product, a dihydropyridine (B1217469) derivative, must undergo a subsequent elimination or oxidation step. rsc.orgorganic-chemistry.org
The synthesis of substituted pyridines via RCM typically starts with the preparation of a diene-containing precursor. organic-chemistry.orgbohrium.com For this compound, this would necessitate a precursor containing both cyclobutyl and phenyl groups at the appropriate positions of the acyclic chain. The success of the RCM approach is highly dependent on the choice of the ruthenium catalyst and the reaction conditions. acsgcipr.org
Introduction of Cyclobutyl and Phenyl Substituents via Cross-Coupling Chemistry
An alternative and highly versatile approach to this compound involves the use of a pre-existing dihalopyridine scaffold, followed by the sequential introduction of the cyclobutyl and phenyl groups via transition metal-catalyzed cross-coupling reactions. This modular approach allows for a high degree of flexibility in the synthesis of a wide range of 2,6-disubstituted pyridines. rsc.orgnih.gov
Suzuki-Miyaura Coupling for Aryl and Cycloalkyl Group Installation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, and it is one of the most widely used methods for forming carbon-carbon bonds. researchgate.netlibretexts.org This reaction is known for its mild conditions and high functional group tolerance. libretexts.org
To synthesize this compound, a 2,6-dihalopyridine can be used as the starting material. A sequential cross-coupling strategy can be employed. For instance, the phenyl group can be introduced first via a Suzuki-Miyaura coupling with phenylboronic acid. Subsequently, the cyclobutyl group can be installed in a second Suzuki-Miyaura coupling step using a cyclobutylboronic acid or a potassium cyclobutyltrifluoroborate (B12209022) salt. nih.govrsc.org The order of addition can be controlled by the differential reactivity of the halogen atoms (e.g., iodine vs. bromine or chlorine). rsc.orgnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Electrophile | Nucleophile | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Bromo-6-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol | High |
This table presents hypothetical yet plausible conditions based on literature for similar transformations.
Negishi, Stille, and Kumada Coupling Protocols for C(sp²)-C(sp³) and C(sp²)-C(sp²) Bond Formation
Besides the Suzuki-Miyaura coupling, other powerful cross-coupling reactions can be utilized for the synthesis of this compound.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgresearchgate.net This reaction is particularly useful for forming C(sp²)-C(sp³) bonds, making it suitable for introducing the cyclobutyl group onto the pyridine ring. wuxiapptec.comacs.org An organozinc reagent of the cyclobutyl group would be reacted with a 2-halo-6-phenylpyridine intermediate.
The Stille coupling utilizes an organotin reagent and an organic halide, also typically catalyzed by palladium. acs.orgwikipedia.org It is effective for a wide range of coupling partners. researchgate.netrsc.orgbohrium.com For the target molecule, one could envision coupling a 2-stannyl-6-phenylpyridine with a cyclobutyl halide or vice versa. The chemoselectivity of Stille reactions can be high, allowing for sequential functionalization. rsc.org
The Kumada coupling employs a Grignard reagent (organomagnesium halide) and an organic halide, with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling methods developed. wikipedia.org To synthesize this compound, a 2-halo-6-phenylpyridine could be reacted with cyclobutylmagnesium bromide. chemrxiv.orgacs.orgthieme-connect.com
Table 2: Overview of Alternative Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Bond Formed |
|---|---|---|---|
| Negishi | Organozinc | Ni or Pd | C(sp²)-C(sp³), C(sp²)-C(sp²) |
| Stille | Organotin | Pd | C(sp²)-C(sp³), C(sp²)-C(sp²) |
These cross-coupling methods provide a powerful and flexible toolbox for the synthesis of this compound and a vast array of other substituted pyridine derivatives, enabling the fine-tuning of their chemical and physical properties for various applications.
Heck and Sonogashira Reactions for Alkenyl and Alkynyl Intermediates
The Heck and Sonogashira reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds, which are instrumental in synthesizing complex pyridine derivatives. wikipedia.orgscirp.org These reactions allow for the introduction of alkenyl and alkynyl groups, which can serve as versatile intermediates for further transformations, including the ultimate formation of a cyclobutyl substituent.
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.org In the context of pyridine synthesis, this can be applied to couple a halo-pyridine with an alkene, or a vinyl halide with a pyridine derivative. For instance, a 2-halopyridine could be coupled with cyclobutene (B1205218) under Heck conditions to introduce the cyclobutyl moiety, although this specific transformation is not explicitly detailed in the provided results. A more general application involves the synthesis of alkenyl-substituted pyridines which can then be further modified. rsc.org
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. scirp.org This reaction is widely used for the synthesis of alkynyl-substituted pyridines. scirp.org These alkynylpyridines are valuable intermediates. For example, an alkynyl group can be subsequently hydrogenated to form an alkyl or cycloalkyl group. A general strategy could involve the Sonogashira coupling of a 2-halopyridine with a cyclobutyl-substituted alkyne or the coupling of a 2-ethynylpyridine (B158538) with a cyclobutyl halide, followed by reduction. A one-pot synthesis of alkynyl/alkenyl-substituted pyridine derivatives has been developed, showcasing the efficiency of these palladium-mediated coupling reactions in generating diverse pyridine structures. rsc.orgresearchgate.net
| Reaction | Reactants | Catalyst System | Product Type | Ref |
| Heck Reaction | Unsaturated halide/triflate + Alkene | Palladium catalyst + Base | Substituted alkene | wikipedia.org |
| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Palladium catalyst + Copper(I) co-catalyst + Base | Alkynyl-substituted aromatic/vinylic compound | scirp.org |
| One-Pot MCR | Bromobenzaldehyde, malononitrile, acetophenone, NH4OAc, terminal alkyne/alkene | Pyrrolidine + Palladium catalyst | 2-amino-4-(alkynyl/alkenylphenyl)-6-phenylnicotinonitriles | rsc.org |
Functionalization and Derivatization Approaches from Pre-formed Pyridine Scaffolds
Once the core this compound scaffold is assembled, further modifications can be achieved through various functionalization strategies. These methods allow for the introduction of additional chemical diversity and the fine-tuning of molecular properties.
Directed C-H Functionalization of Pyridine and Phenyl Rings
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying aromatic rings. nih.gov In pyridine derivatives, the nitrogen atom can act as a directing group, facilitating functionalization at the C2 and C6 positions. nih.gov However, achieving regioselectivity at the more distal C3, C4, and C5 positions has been a significant challenge. nih.govsnnu.edu.cn Recent advances have enabled the meta-selective C-H functionalization of pyridines through strategies like the use of directing groups, non-directed metalation, and temporary dearomatization. snnu.edu.cn For a 2,6-disubstituted pyridine like this compound, C-H functionalization could potentially be directed to the C3 or C4 positions of the pyridine ring or to the ortho, meta, or para positions of the phenyl ring. The choice of catalyst and directing group is crucial for controlling the site of functionalization. nih.gov For instance, palladium-catalyzed C-H functionalization has been extensively studied, with various ligands being developed to control the reactivity and selectivity. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings like pyridine. wikipedia.org The pyridine ring is activated towards nucleophilic attack, particularly at the ortho (C2/C6) and para (C4) positions, due to the electron-withdrawing nature of the nitrogen atom. youtube.com If this compound were to have a suitable leaving group, such as a halide, at the C3 or C5 position, it could undergo SNAr with various nucleophiles. The reactivity of substituted pyridines in SNAr reactions is well-documented, with classic examples like the Chichibabin reaction demonstrating the displacement of a hydride ion. wikipedia.org The reaction of 3-alkylpyridines with phenyllithium (B1222949) has been shown to yield 2-phenyl-3-alkylpyridines, highlighting the influence of substituents on the regioselectivity of nucleophilic attack. researchgate.netcdnsciencepub.comresearchgate.net
| Reaction Type | Key Features | Typical Positions of Attack on Pyridine | Example Nucleophiles | Ref |
| Directed C-H Functionalization | Use of directing groups to achieve regioselectivity. | C2, C3, C4, C5 depending on strategy. | Alkenes, boranes, silanes. | nih.govsnnu.edu.cn |
| Nucleophilic Aromatic Substitution (SNAr) | Requires an electron-deficient ring and a good leaving group. | Ortho (C2/C6) and Para (C4). | Amines, alkoxides, organolithiums. | wikipedia.orgyoutube.comresearchgate.net |
Modification of Cyclobutyl Ring through Strain-Release Chemistry
The cyclobutyl ring, being a strained four-membered ring, offers unique opportunities for chemical modification through strain-release reactions. nih.govrsc.org These reactions harness the inherent potential energy of the strained ring to drive chemical transformations. nih.gov This approach can be used to introduce new functional groups or to construct more complex architectures. For example, strain-release amination allows for the direct attachment of amine nucleophiles to strained rings like cyclobutanes. nih.gov Similarly, strain-release-driven spirocyclization of azabicyclo[1.1.0]butyl ketones provides access to azetidine-containing spirocycles. nih.gov While direct application to this compound is not explicitly described, these principles could be adapted to functionalize the cyclobutyl moiety. For instance, a ketone functionality on the cyclobutyl ring could potentially undergo ring-expansion or other rearrangements. The synthesis of spirocyclic dihydropyridines has been achieved through a dearomative semi-pinacol rearrangement of 4-(1'-hydroxycyclobutyl)pyridines, demonstrating a strategy that modifies both the pyridine and cyclobutyl components. nih.gov
Electrophilic Substitution Reactions on Phenyl and Pyridine Moieties
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nitrogen atom, resembling a highly deactivated benzene (B151609) ring like nitrobenzene. uoanbar.edu.iq Substitution, when it occurs, is typically directed to the C3 and C5 positions. youtube.com In contrast, the phenyl ring of this compound is more susceptible to electrophilic substitution. The cyclobutyl group is generally considered to be an ortho-, para-directing group, although its electronic effect is modest. Therefore, electrophilic substitution would be expected to occur primarily on the phenyl ring at the positions ortho and para to the pyridine substituent. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions required would depend on the desired transformation. For instance, selenium dioxide has been used as an electrophile for the selenation of aromatic compounds. beilstein-journals.org
Stereoselective Synthesis of Chiral Analogs Bearing this compound Motif
The introduction of chirality into molecules is of paramount importance, particularly in medicinal chemistry. The stereoselective synthesis of chiral analogs of this compound can be achieved through several strategies. anu.edu.authieme.de If the cyclobutyl ring is substituted, it can contain one or more stereocenters.
One common approach is the use of chiral auxiliaries. mdpi.com A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. mdpi.comsoton.ac.uk After the desired stereocenter is created, the auxiliary is removed. For example, chiral enamines have been used for the stereoselective synthesis of α-SCF3-β-ketoesters featuring a quaternary stereocenter. mdpi.com This type of strategy could be adapted to introduce stereocenters on the cyclobutyl ring or on a substituent attached to the pyridine or phenyl rings.
Another powerful method is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer or diastereomer over the other. This can include metal-catalyzed reactions, organocatalysis, or biocatalysis. thieme.de For instance, the enantioselective bicyclobutanation/homoconjugate addition of heteroatomic nucleophiles has been developed to access stereochemically defined cyclobutanes. udel.edu Such a method could potentially be used to construct a chiral cyclobutyl group that is then incorporated into the final this compound structure.
Double asymmetric synthesis, which employs two chiral elements to enhance stereoselectivity, is another advanced technique. numberanalytics.com
| Strategy | Description | Example Application | Ref |
| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. | Synthesis of enantiopure enamines for stereoselective alkylation. | mdpi.comsoton.ac.uk |
| Asymmetric Catalysis | A chiral catalyst promotes the formation of a specific stereoisomer. | Enantioselective addition of nucleophiles to bicyclobutanes. | thieme.deudel.edu |
| Double Asymmetric Synthesis | Utilizes two sources of chirality to achieve high diastereoselectivity. | Control of stereochemistry in complex aldol (B89426) reactions. | numberanalytics.com |
Oxidation and Reduction Chemistry of the Pyridine Nucleus
The pyridine ring in this compound is susceptible to both oxidation and reduction, although its reactivity is influenced by the electronic and steric effects of the cyclobutyl and phenyl substituents.
Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered electronic properties, which can be exploited for further functionalization. For instance, the N-oxide can facilitate electrophilic substitution at the C4 position of the pyridine ring.
Reduction: The pyridine nucleus can be reduced to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. sci-hub.se This process typically requires a transition metal catalyst, such as platinum or palladium, under a hydrogen atmosphere. A borane-catalyzed hydroboration/hydrogenation cascade has also been reported for the reduction of 2,3-disubstituted pyridines, yielding piperidines with high cis selectivity. sci-hub.se It is plausible that this compound would undergo a similar transformation to yield cis-2-cyclobutyl-6-phenylpiperidine. Milder reducing agents, like lithium aluminium hydride, may lead to partially hydrogenated products such as dihydropyridines. wikipedia.org
Table 1: Representative Oxidation and Reduction Reactions of Pyridine Derivatives
| Reaction Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Oxidation | Peracid (e.g., m-CPBA) | Pyridine N-oxide | wikipedia.org |
| Reduction | H₂/Pd or Pt | Piperidine | sci-hub.se |
| Reduction | B(C₆F₅)₃, HBpin, H₂ | cis-Piperidine | sci-hub.se |
| Reduction | LiAlH₄ | Dihydropyridine | wikipedia.org |
Reactions Involving the Cyclobutyl Substituent
The four-membered cyclobutyl ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. Furthermore, the C-H bonds within the cyclobutyl moiety can undergo functionalization.
Ring-Opening Reactions Induced by Radicals or Metals
The strained C-C bonds of the cyclobutyl group can be cleaved through radical- or metal-mediated pathways. Radical-induced ring-opening can be initiated by a variety of radical precursors and is often facilitated by photoredox catalysis. rsc.orgrsc.org These reactions can lead to the formation of linear alkyl chains or participate in cascade reactions to form more complex cyclic systems.
Transition metal catalysts, particularly those based on nickel, rhodium, and palladium, are known to promote the ring-opening of strained rings like cyclobutanes. nih.gov These reactions often proceed through an initial oxidative addition of the metal into a C-C bond of the cyclobutane (B1203170), followed by further transformations. For instance, nickel-catalyzed ring-opening/cyclization cascades of heterobicyclic alkenes with alkynes have been reported. nih.gov While direct examples with this compound are not documented, it is conceivable that under appropriate metal catalysis, the cyclobutyl ring could undergo ring-opening to afford a butyl-substituted pyridine or participate in intramolecular cyclization reactions.
Reactivity of C-H Bonds within the Cyclobutyl Moiety
The sp³ C-H bonds of the cyclobutyl group, particularly those at the benzylic-like position adjacent to the pyridine ring, can be targeted for functionalization. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. mt.com Palladium catalysts, in particular, have been shown to effect the arylation of C(sp³)–H bonds in cyclobutane systems, often directed by a nearby functional group. acs.org In the context of this compound, the pyridine nitrogen itself can act as a directing group, facilitating the activation of the C-H bond at the carbon atom attached to the pyridine ring. nih.gov This could enable the introduction of various functional groups at this position.
The relative reactivity of C-H bonds follows the general trend of tertiary > secondary > primary, due to the relative stability of the resulting carbon-centered radicals. ucalgary.ca Therefore, the methine C-H bond of the cyclobutyl group (the one attached to the pyridine ring) would be the most susceptible to radical abstraction.
Table 2: C-H Functionalization of Cyclobutane Derivatives
| Reaction Type | Catalyst/Reagent | Functional Group Introduced | Reference |
|---|---|---|---|
| C(sp³)–H Arylation | Palladium | Aryl | acs.org |
| C(sp³)–H Acetoxylation | Palladium | Acetoxy | nih.gov |
| C(sp³)–H Iodination | Palladium | Iodo | nih.gov |
Reactivity of the Phenyl Substituent
The phenyl ring attached to the pyridine nucleus can undergo reactions typical of aromatic compounds, with its reactivity being influenced by the directing effect of the pyridine ring.
Electrophilic Aromatic Substitution on the Phenyl Ring
The pyridine ring acts as a deactivating group and a meta-director in electrophilic aromatic substitution reactions due to its electron-withdrawing nature. However, in the context of 2-phenylpyridine (B120327), the situation is more complex. When the pyridine nitrogen is coordinated to a metal center, the metal can activate the phenyl ring towards electrophilic attack. acs.org Studies on metal-complexed 2-phenylpyridine have shown that nitration occurs at the 4- and 6-positions of the phenyl ring (ortho and para to the metal-carbon bond), while bromination occurs selectively at the 4-position (para to the metal-carbon bond). acs.org For uncomplexed this compound, electrophilic substitution on the phenyl ring would likely be disfavored compared to reactions on a simple benzene ring, and if forced, would be expected to occur primarily at the meta and para positions relative to the point of attachment to the pyridine ring.
Directed Ortho-Metalation and Subsequent Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. nih.gov The nitrogen atom of the pyridine ring in 2-phenylpyridine derivatives can act as a directing group, facilitating the deprotonation of the ortho-position of the phenyl ring by a strong base, typically an organolithium reagent. clockss.orgrsc.org This generates a lithiated intermediate that can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the ortho-position of the phenyl ring. The presence of the cyclobutyl group at the 6-position of the pyridine ring is not expected to significantly hinder this reaction, although it may have a minor influence on the reaction kinetics due to its steric bulk. This methodology provides a highly regioselective route to ortho-functionalized 2-phenylpyridine derivatives. rsc.org
Table 3: Directed Ortho-Metalation of 2-Phenylpyridine Systems
| Base | Electrophile | Product | Reference |
|---|---|---|---|
| n-BuLi | DMF | o-Formyl-2-phenylpyridine | rsc.org |
| LDA | R-X (Alkyl halide) | o-Alkyl-2-phenylpyridine | clockss.org |
| n-BuLi | CO₂ | o-Carboxy-2-phenylpyridine | acs.org |
Transition Metal-Catalyzed Transformations
Transition metal catalysis provides a powerful platform for the functionalization of this compound systems. The pyridine nitrogen and the phenyl group can act as directing groups, facilitating selective C-H bond activation and subsequent transformations.
The 2-phenylpyridine scaffold is a well-established substrate for directed C-H functionalization. researchgate.net Palladium and copper catalysts are commonly employed for these transformations. scripps.eduacs.org For instance, copper(II) acetate has been shown to mediate the C-H amination of 2-phenylpyridine with amides. acs.org The mechanism of these reactions often involves the formation of a cyclometalated intermediate, where the metal center coordinates to the pyridine nitrogen and activates a C-H bond on the phenyl ring.
In palladium-catalyzed C-H arylation, a Pd(II)/Pd(IV) catalytic cycle is often proposed. acs.org The reaction is thought to proceed through C-H activation to form a palladacycle, followed by oxidative addition of an aryl halide to generate a Pd(IV) intermediate. Reductive elimination from this high-valent palladium species then furnishes the arylated product and regenerates the Pd(II) catalyst. acs.org The use of directing groups, such as the pyridine in 2-phenylpyridine, is crucial for the regioselectivity of these reactions. researchgate.net The aminoquinoline moiety has also been explored as an effective directing group for the arylation of sp3 C-H bonds. researchgate.net
Recent advancements have also focused on the development of more sustainable and efficient catalytic systems. This includes the use of earth-abundant metals and the development of reactions that can be performed under milder conditions. For example, cobalt(II)-based systems have been developed for intramolecular C-H amination. researchgate.net
Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. acs.orgacs.orgwikipedia.org These reactions are initiated by the absorption of visible light by a photocatalyst, which can be a transition metal complex or an organic dye. acs.orgwikipedia.org The excited photocatalyst can then engage in single-electron transfer (SET) or energy transfer processes with a substrate. acs.orguantwerpen.be
In the context of pyridyl-containing compounds, photoredox catalysis has been utilized for various transformations, including reductive dehalogenation and the generation of radical intermediates for subsequent reactions. wikipedia.orgnih.gov The general mechanism of photoredox catalysis often involves either a reductive or oxidative quenching cycle. In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor, generating a potent reductant that can then react with the substrate. nih.gov Conversely, in an oxidative quenching cycle, the excited photocatalyst is oxidized by a sacrificial electron acceptor.
Energy transfer is another important mechanism in photoredox catalysis. acs.orguantwerpen.be In this process, the excited photocatalyst transfers its energy to a substrate, promoting it to an excited state. This excited substrate can then undergo transformations that are not accessible in its ground state, such as [2+2] photocycloadditions. nih.govnih.gov The efficiency of energy transfer depends on the triplet energies of the photocatalyst and the substrate. nih.govacs.org
For instance, iridium complexes are often used as photocatalysts due to their favorable photophysical properties, including long-lived excited states and tunable redox potentials. wikipedia.orgnih.gov The choice of photocatalyst is critical for the success of a given reaction, as its redox potentials and triplet energy must be matched to the substrate and the desired transformation. nih.govacs.org
Catalytic cyclization reactions are fundamental transformations in organic synthesis for the construction of cyclic molecules. mdpi.com Transition metal-catalyzed cyclizations, in particular, have proven to be highly efficient for the synthesis of a wide variety of carbo- and heterocyclic systems. mdpi.comcolab.ws
In the context of pyridine-containing substrates, metal-catalyzed cyclization reactions often involve the activation of C-H bonds or the reaction of pre-functionalized starting materials. For example, palladium-catalyzed intramolecular C-H amination can be used to synthesize carbazoles from acetaminobiphenyls. acs.org The mechanism of such reactions typically involves the formation of a metallacyclic intermediate followed by reductive elimination. mdpi.com
Ruthenium(II) catalysts have also been employed for the synthesis of isoquinolinones through the coupling and cyclization of aryl C(sp2)-H bonds with diazo compounds. mdpi.com The proposed mechanism involves the formation of a ruthenacycle, followed by migratory insertion and reductive elimination. mdpi.com Furthermore, photochemical methods, such as the Paternò–Büchi reaction, can be utilized for the construction of complex polycyclic systems through [2+2] photocycloaddition, leading to the formation of oxetanes. nih.gov
The table below summarizes some examples of catalytic cyclization reactions.
| Catalyst System | Substrate Type | Product Type | Mechanistic Feature |
| Pd(OAc)₂ / O₂ | Acetaminobiphenyl | Carbazole | Intramolecular C-H amination |
| Ru(II) | Aryl C(sp²)-H / Diazo compound | Isoquinolinone | C-H activation / Cyclization |
| Photochemical (hν) | Enone / Alkene | Oxetane | [2+2] Photocycloaddition |
These examples highlight the versatility of catalytic cyclization reactions in the synthesis of complex molecular architectures.
Elucidation of Reaction Mechanisms
A deep understanding of reaction mechanisms is paramount for the optimization of existing synthetic methods and the rational design of new transformations. Kinetic isotope effect studies and the identification of reaction intermediates are two powerful tools for gaining mechanistic insights.
The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of chemical reactions. core.ac.uklibretexts.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (kL/kH). wikipedia.org By measuring the KIE, one can often determine whether a particular bond is broken in the rate-determining step of a reaction. princeton.edu
Primary KIEs are observed when a bond to the isotopically labeled atom is broken in the rate-determining step. princeton.edu For example, a significant primary deuterium (B1214612) KIE (kH/kD > 1) is typically observed for reactions involving C-H bond cleavage in the rate-limiting step. libretexts.orgprinceton.edu The magnitude of the primary KIE can provide information about the transition state structure. core.ac.uk
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.orgwikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction. wikipedia.org
The table below shows typical ranges for primary and secondary KIEs.
| KIE Type | Typical kH/kD Range | Mechanistic Implication |
| Primary | 2-8 | C-H bond breaking in the rate-determining step. libretexts.org |
| Secondary (α) | 0.9-1.2 | Change in hybridization at the α-carbon. |
| Secondary (β) | 1.05-1.3 | Hyperconjugation effects. |
KIE studies have been instrumental in elucidating the mechanisms of a wide range of organic reactions, including enzymatic H-transfer reactions. nih.gov The Northrop method, which involves measurements with all three hydrogen isotopes, can be used to determine intrinsic KIEs, even when the H-transfer step is not fully rate-limiting. nih.gov
The direct observation and characterization of reaction intermediates provide invaluable evidence for a proposed reaction mechanism. Various spectroscopic techniques, such as NMR, and mass spectrometry, are employed to identify and characterize these transient species.
In transition metal-catalyzed reactions, the isolation and characterization of metallacyclic intermediates have provided strong support for the proposed catalytic cycles. For example, in palladium-catalyzed C-H activation reactions, palladacycles have been isolated and their structures confirmed by X-ray crystallography. acs.org These studies have been crucial in understanding the regioselectivity and reactivity of these transformations.
In photoredox catalysis, transient absorption spectroscopy and luminescence quenching studies are often used to probe the excited-state reactivity of the photocatalyst and to identify key intermediates in the catalytic cycle. nih.gov For instance, Stern-Volmer analysis can be used to determine whether a reaction proceeds via a reductive or oxidative quenching pathway. nih.gov
Furthermore, computational methods, such as density functional theory (DFT) calculations, have become an indispensable tool for studying reaction mechanisms. acs.org DFT calculations can provide detailed information about the energies of reactants, intermediates, and transition states, allowing for the elucidation of the most plausible reaction pathway. acs.org
Kinetic Studies and Rate Law Determinations
Research Findings from Analogous Systems
Investigations into the reactivity of analogous substituted pyridine systems have established key factors that govern their reaction kinetics. These studies often employ techniques like UV-visible spectrophotometry and NMR spectroscopy to monitor the change in concentration of reactants or products over time. nih.govmdpi.com
Influence of Substituents on Reaction Rates:
The electronic properties of substituents on the pyridine ring and its appended groups significantly influence reaction rates. In studies of pyridinolysis of aryl benzenesulfonates, the reaction proceeds via competitive S–O and C–O bond fission. cdnsciencepub.com The second-order rate constants for these pathways were found to be highly dependent on the basicity of the attacking pyridine, which is modulated by its substituents. cdnsciencepub.com As shown in the table below, the rate constant for S–O bond fission (kNS–O) decreases markedly as the basicity of the pyridine (indicated by pKa) decreases. cdnsciencepub.com This demonstrates that more electron-donating groups on the pyridine enhance its nucleophilicity, accelerating the reaction. A similar, though less pronounced, trend is observed for C–O bond fission. cdnsciencepub.com
Table 1: Effect of Pyridine Substituent on Second-Order Rate Constants for the Reaction of 2,4-dinitrophenyl benzenesulfonate (B1194179) with Z-substituted-pyridines. cdnsciencepub.com Data presented for illustrative purposes based on findings in related systems.
| Z-substituent in Pyridine | pKa of Pyridine | kNS–O (M-1s-1) | kNC–O (M-1s-1) |
|---|---|---|---|
| 4-NMe2 | 11.3 | 6.59 | 1.83 x 10-1 |
| 4-MeO | 8.93 | 3.67 x 10-1 | 1.21 x 10-2 |
Kinetics of Metal-Catalyzed Reactions:
Kinetic investigations are also crucial in understanding the mechanisms of metal-catalyzed reactions involving pyridine derivatives. In the iron-catalyzed hydroxylation of triphenylmethane, substituted pyridines can act as co-ligands, and their electronic nature affects the reaction kinetics. mdpi.com Studies using various 4-substituted pyridines revealed that pseudo-first-order rate constants (kobs) could be determined by monitoring changes in absorbance of reaction intermediates. mdpi.com A Hammett plot of log(krel) against the substituent's σp parameter yielded a positive ρ value, indicating that the reaction rate is enhanced by electron-withdrawing groups on the pyridine ligand. mdpi.com This supports a mechanism where the pyridine ligand influences the electrophilicity of the reactive iron-oxo intermediate.
Table 2: Pseudo-First-Order Rate Constants for the Formation of the Reactive Intermediate in an Iron-Catalyzed Oxidation, Modulated by Substituted Iodosylbenzene Diacetate Oxidants. mdpi.com This table illustrates the effect of substituents on the oxidant, a principle that similarly applies to the effect of substituents on pyridine co-ligands.
| R' Substituent on PhI(OAc)2 | kobs (s-1) |
|---|---|
| -OCH3 | 0.637 |
| -CH3 | 0.455 |
| -H | 0.358 |
| -Cl | 0.231 |
Furthermore, in a palladium-catalyzed synthesis of multi-substituted pyridines, a kinetic isotope effect (KIE) was measured to probe the mechanism. rsc.org A significant KIE value (kH/kD = 2.6) was observed, which strongly suggests that the C–H bond activation step is the rate-limiting step of the reaction. rsc.org
Rate Law Determination
The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and is expressed in the general form:
Rate = k[A]m[B]n...
For many reactions involving substituted pyridines, such as oxidative additions to metal centers, the kinetics follow a simple second-order rate law: Rate = k[Complex][Oxidant]. researchgate.net This implies the reaction proceeds through a bimolecular transition state involving both the pyridine-containing complex and the oxidizing agent.
Rate = k[P][R]
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its physical and chemical behavior. Computational chemistry offers a powerful lens through which to examine the distribution of electrons and the nature of molecular orbitals in this compound.
Molecular Orbital Theory (MOT) describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. youtube.comarxiv.orgmasterorganicchemistry.com These molecular orbitals (MOs) are generated from the linear combination of atomic orbitals. youtube.com Key to understanding a molecule's reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org
For this compound, FMO calculations would be performed using computational software. The energies of the HOMO and LUMO, as well as their spatial distribution, would be determined. The energy gap between the HOMO and LUMO is a crucial parameter, indicating the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) | Description |
| LUMO+1 | -0.5 | Second lowest unoccupied molecular orbital |
| LUMO | -1.5 | Lowest unoccupied molecular orbital, primarily located on the pyridine ring |
| HOMO | -6.0 | Highest occupied molecular orbital, with significant contribution from the phenyl ring |
| HOMO-1 | -7.2 | Second highest occupied molecular orbital |
| HOMO-LUMO Gap | 4.5 | Indicates moderate kinetic stability |
The distribution of electron density within a molecule is rarely uniform. Understanding this charge distribution is key to predicting intermolecular interactions and reactive sites. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the electrostatic potential on the surface of a molecule. avogadro.ccresearchgate.netresearchgate.net Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. avogadro.ccset-science.com
For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The phenyl and cyclobutyl groups, being largely non-polar hydrocarbon moieties, would exhibit a more neutral potential. This analysis helps in predicting how the molecule would interact with other polar molecules or ions. nih.gov
Density Functional Theory (DFT) Studies of Reactivity and Mechanisms
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. set-science.comnih.gov It is particularly effective for studying the mechanisms of chemical reactions, allowing for the exploration of reaction pathways and the determination of energetic barriers. nih.govmdpi.com
A chemical reaction proceeds from reactants to products via a high-energy transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT calculations can be used to locate the geometry of the transition state and calculate its energy. acs.org
For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution on the phenyl ring, DFT methods would be employed to model the reaction pathway. By identifying the transition state structure, the activation energy barrier can be calculated, providing a quantitative measure of the reaction's feasibility. nih.gov
Beyond just the transition state, DFT can be used to map the entire reaction pathway, identifying any intermediates that may be formed. beilstein-journals.org This is achieved by calculating the energy of the system at various points along the reaction coordinate, which represents the progress of the reaction. The resulting energy profile provides a detailed picture of the reaction mechanism.
Table 2: Hypothetical Energy Profile Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.6 |
| Transition State 2 | +10.8 |
| Products | -12.3 |
Reactions are most often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvation effects using various approaches, such as implicit or explicit solvation models. unina.itnih.gov The Polarizable Continuum Model (PCM) is a common implicit model where the solvent is treated as a continuous medium with a specific dielectric constant. unina.it
In the theoretical study of this compound's reactivity, incorporating a solvation model into the DFT calculations would provide a more realistic description of the reaction in solution. This would allow for a more accurate prediction of activation energies and reaction rates, as the solvent can stabilize or destabilize reactants, intermediates, and transition states to varying degrees.
Conformational Analysis and Steric Hindrance Evaluations
Impact of Cyclobutyl Group on Pyridine and Phenyl Ring Orientations
The introduction of a bulky cyclobutyl group at the 6-position of the pyridine ring would be expected to introduce significant steric hindrance. This steric pressure would likely have a pronounced effect on the preferred orientation of the phenyl ring. It is conceivable that the cyclobutyl group would force a larger dihedral angle between the pyridine and phenyl rings compared to the unsubstituted 2-phenylpyridine. The puckered, non-planar structure of the cyclobutane ring itself adds another layer of conformational complexity. sioc.ac.cn The orientation of the cyclobutyl ring relative to the pyridine ring would also be influenced by steric interactions, with the molecule likely adopting a conformation that minimizes these repulsive forces.
Molecular Dynamics and Conformational Sampling Studies
Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of a molecule over time. researchgate.netmdpi.com An MD simulation of this compound would provide insights into the flexibility of the molecule, the accessible range of dihedral angles between the rings, and the puckering dynamics of the cyclobutyl group. Such studies could reveal the most stable, low-energy conformations and the energy barriers between them.
However, no published molecular dynamics or conformational sampling studies specifically for this compound have been found. Performing such a study would require specialized software and computational resources to generate and analyze the trajectory of the molecule's atoms over a simulated time period.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations, often employing DFT methods, are widely used to predict spectroscopic parameters like NMR chemical shifts and vibrational frequencies. derpharmachemica.comdergipark.org.tr These predictions are valuable for interpreting experimental spectra and confirming molecular structures.
For this compound, one could, in principle, calculate the expected ¹H and ¹³C NMR chemical shifts. The predicted shifts would reflect the unique electronic environment of each nucleus, influenced by the combination of the pyridine, phenyl, and cyclobutyl groups. For instance, the protons and carbons of the cyclobutyl group would have characteristic shifts, and their positions would be influenced by the magnetic anisotropy of the nearby aromatic rings. Similarly, the chemical shifts of the aromatic protons and carbons would be altered by the presence of the cyclobutyl substituent.
Vibrational frequency calculations would predict the positions of absorption bands in the infrared (IR) and Raman spectra. These frequencies correspond to the various vibrational modes of the molecule, such as the stretching and bending of chemical bonds and the deformation of the rings. The characteristic vibrations of the pyridine ring, the phenyl ring, and the cyclobutyl group would all be present in the predicted spectrum.
Without dedicated computational studies for this compound, any specific values for NMR chemical shifts or vibrational frequencies would be purely hypothetical. The tables below are therefore presented as illustrative templates of how such data would be organized if it were available from theoretical calculations.
Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| Pyridine C2 | Data not available | - |
| Pyridine C3 | Data not available | Data not available |
| Pyridine C4 | Data not available | Data not available |
| Pyridine C5 | Data not available | Data not available |
| Pyridine C6 | Data not available | - |
| Phenyl C1' | Data not available | - |
| Phenyl C2'/C6' | Data not available | Data not available |
| Phenyl C3'/C5' | Data not available | Data not available |
| Phenyl C4' | Data not available | Data not available |
| Cyclobutyl Cα | Data not available | Data not available |
| Cyclobutyl Cβ | Data not available | Data not available |
| Cyclobutyl Cγ | Data not available | Data not available |
Table 2: Hypothetical Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(C-H) aromatic | Data not available | Phenyl and Pyridine C-H stretch |
| ν(C-H) aliphatic | Data not available | Cyclobutyl C-H stretch |
| ν(C=C/C=N) | Data not available | Aromatic ring stretching |
| δ(CH₂) | Data not available | Cyclobutyl methylene (B1212753) scissoring |
| Ring Puckering | Data not available | Cyclobutyl ring deformation |
| γ(C-H) | Data not available | Aromatic C-H out-of-plane bend |
Advanced Spectroscopic and Structural Characterization of this compound and its Derivatives
While specific published research focusing exclusively on the advanced characterization of this compound is limited, a comprehensive understanding of its structural and spectroscopic properties can be constructed by applying established analytical principles and examining data from closely related analogues, such as 2-phenylpyridine and various alkyl-substituted pyridines.
Future Research Directions and Unexplored Avenues in 2 Cyclobutyl 6 Phenylpyridine Chemistry
Development of Sustainable and Green Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes to 2-Cyclobutyl-6-phenylpyridine is a crucial first step for enabling its broader investigation. Future research should prioritize the development of sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the application of one-pot multicomponent reactions . These reactions, which combine three or more reactants in a single operation, offer significant advantages in terms of atom economy and step efficiency. acs.orgnih.gov A potential multicomponent strategy for this compound could involve the condensation of a cyclobutyl-containing precursor, a phenyl-containing precursor, and an ammonia (B1221849) source. The use of green catalysts, such as sulfonic acid-functionalized nano zeolites, could further enhance the sustainability of such processes. rsc.org
Flow chemistry represents another key area for the sustainable synthesis of this compound. beilstein-journals.orgnih.gov Continuous-flow reactors offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. A flow-based approach could enable the efficient and controlled synthesis of unsymmetrically disubstituted pyridines like this compound, potentially through sequential functionalization steps. researchgate.netmdpi.com
Furthermore, the exploration of biocatalytic methods presents an exciting frontier for the green synthesis of this compound. nih.govnih.gov Enzymes, operating under mild conditions in aqueous media, can offer unparalleled selectivity and reduce the reliance on hazardous reagents. Future research could focus on identifying or engineering enzymes capable of catalyzing the formation of the pyridine (B92270) ring or the introduction of the cyclobutyl or phenyl substituents. nih.govnih.gov
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Multicomponent Reactions | High atom economy, step efficiency, reduced waste. acs.orgnih.gov | Design of novel reaction pathways and development of green catalysts. rsc.org |
| Flow Chemistry | Precise reaction control, improved safety and scalability, efficient for multi-step synthesis. beilstein-journals.orgnih.gov | Optimization of reactor design and reaction conditions for continuous production. researchgate.netmdpi.com |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. nih.govnih.gov | Discovery and engineering of enzymes for specific bond formations. nih.govnih.gov |
Exploration of Novel Reactivity Modes and Catalytic Applications
The electronic and steric properties of this compound, arising from the interplay of the electron-withdrawing pyridine ring and the bulky, electron-donating cyclobutyl group, suggest a range of unexplored reactivity patterns.
The pyridine nitrogen atom is expected to be nucleophilic, though its reactivity will be modulated by the steric hindrance of the adjacent cyclobutyl group. Future studies should investigate the reactivity of the pyridine ring towards electrophiles and nucleophiles . This could lead to the development of novel functionalization strategies for modifying the core structure. uoanbar.edu.iqunibo.itnih.govmdpi.com
A particularly promising area of research is the use of this compound as a ligand in transition metal catalysis . The 2,6-disubstituted pyridine motif is a well-established scaffold for pincer and other types of ligands. The specific steric and electronic profile of this compound could lead to catalysts with unique activity and selectivity in a variety of transformations, including cross-coupling reactions and C-H functionalization. whiterose.ac.ukacs.org
Investigations into the catalytic activity of metal complexes bearing the this compound ligand could focus on:
Cross-coupling reactions: The ligand's steric bulk could influence the reductive elimination step, potentially favoring the formation of sterically demanding products.
C-H activation/functionalization: The ligand could promote novel C-H activation pathways by influencing the geometry and reactivity of the metal center. whiterose.ac.uk
Polymerization reactions: The steric environment created by the ligand could control the stereochemistry of polymer chains.
Investigation of Materials Science Applications (focused on fundamental chemical principles)
The combination of a rigid aromatic core (phenylpyridine) with a flexible, saturated substituent (cyclobutyl) suggests that this compound could serve as a valuable building block for novel organic materials. The fundamental chemical principles governing the relationship between its molecular structure and material properties are a key area for future investigation.
The photophysical properties of this compound and its derivatives are of particular interest. The extended π-system of the phenylpyridine core is likely to impart fluorescent properties. The bulky cyclobutyl group could influence the solid-state packing of the molecules, potentially leading to materials with high quantum yields in the solid state, a desirable feature for applications in organic light-emitting diodes (OLEDs) . researchgate.netlsu.edu Research in this area should focus on:
Systematic studies of the absorption and emission properties of this compound and its derivatives.
Investigation of the effect of the cyclobutyl group on intermolecular interactions and solid-state morphology.
Design and synthesis of new materials based on this scaffold with tailored photophysical properties.
Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions opens up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs) . The specific geometry and steric hindrance provided by the this compound ligand could lead to novel network structures with interesting properties for gas storage, separation, or catalysis.
| Potential Application | Key Chemical Principles to Investigate | Research Focus |
| Organic Electronics (OLEDs) | Structure-photophysical property relationships, solid-state packing. researchgate.netlsu.edu | Synthesis of derivatives with tuned emission wavelengths and high quantum yields. |
| Coordination Polymers/MOFs | Coordination chemistry, self-assembly, porosity. | Design of novel network structures with specific functionalities. |
Advanced Computational Modeling for Predictive Chemistry and Data-Driven Discoveries
In the absence of extensive experimental data, advanced computational modeling can provide invaluable insights into the properties and reactivity of this compound and guide future experimental work.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. nih.govmdpi.com Such studies can elucidate the steric and electronic effects of the cyclobutyl and phenyl substituents on the pyridine ring, providing a fundamental understanding of its reactivity. nih.govresearchgate.net DFT can also be used to model the behavior of this compound as a ligand in metal complexes, predicting their stability and catalytic activity. mdpi.com
Machine learning (ML) and other data-driven approaches are emerging as powerful tools in chemical research. researchgate.netcmu.eduresearchgate.netyoutube.comrsc.org While a large dataset specific to this compound does not yet exist, ML models can be trained on existing data for a broader class of pyridine derivatives to predict various properties of the target molecule, such as its reactivity in different reactions or its potential as a material component. Future research in this area could involve:
Developing QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) models to predict the biological activity or physical properties of this compound derivatives.
Using machine learning to guide the design of new synthetic routes or to optimize reaction conditions. researchgate.netcmu.eduyoutube.com
Employing data-driven approaches to discover novel applications for this compound by screening its predicted properties against large databases of materials or catalysts.
| Computational Approach | Application to this compound | Research Focus |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. Modeling of metal complexes. nih.govmdpi.com | Understanding substituent effects and predicting catalytic behavior. nih.govresearchgate.net |
| Machine Learning (ML) | Prediction of properties, reaction outcomes, and potential applications. researchgate.netcmu.eduresearchgate.netyoutube.comrsc.org | Development of predictive models and data-driven discovery of novel functionalities. |
Q & A
Q. What are the standard synthetic routes for 2-cyclobutyl-6-phenylpyridine, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using brominated pyridine derivatives (e.g., 2-bromo-6-cyclobutylpyridine) as intermediates. Key steps include:
- Nucleophilic substitution with phenyl groups under palladium catalysis .
- Purification via column chromatography and characterization using -NMR, -NMR, and LC-MS to confirm structural integrity.
- Data Table :
| Intermediate | Reaction Type | Product | Characterization Tools |
|---|---|---|---|
| 2-Bromo-6-cyclobutylpyridine | Nucleophilic substitution | This compound | NMR, LC-MS, HPLC |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is mandatory if airborne particles are generated .
- Engineering Controls : Conduct reactions in fume hoods with local exhaust systems to minimize inhalation risks .
- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .
Q. How can researchers validate the purity of this compound?
- Methodological Answer : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Compare retention times with standards. Confirm purity >95% via integration of chromatogram peaks .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and identify energy barriers in nucleophilic substitution reactions.
- Solvent Optimization : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS models .
- Validation : Cross-reference computed activation energies with experimental DSC (Differential Scanning Calorimetry) data .
Q. What strategies address contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Analysis : Resolve -NMR signal overlaps using 2D NMR (e.g., COSY, HSQC) .
- Isotopic Labeling : Introduce -labeled cyclobutyl groups to track positional ambiguity in mass spectra .
- Collaborative Validation : Compare data with independent labs using standardized protocols (e.g., ASTM E2978) .
Q. How can structure-activity relationship (SAR) studies enhance the biological relevance of this compound?
- Methodological Answer :
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding motifs (e.g., cyclobutyl hydrophobicity) .
- Data Table :
| Derivative | Biological Target | IC (µM) | Key SAR Insight |
|---|---|---|---|
| This compound | CYP3A4 | 12.3 | Cyclobutyl enhances lipophilicity |
Q. What methodologies assess the environmental impact of this compound given limited ecotoxicity data?
- Methodological Answer :
- Read-Across Models : Predict biodegradability using EPA’s EPI Suite and analogs like 2-hexyl-6-phenylpyridine .
- Microcosm Studies : Expose soil/water systems to the compound and monitor degradation via LC-MS/MS over 28 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
